2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C17H18N2O4S
- Molecular Weight: 346.40 g/mol
The compound features a benzothiadiazinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that benzothiadiazinones exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating notable efficacy:
- Escherichia coli : Inhibition concentration (IC50) of 25 µg/mL.
- Staphylococcus aureus : IC50 of 30 µg/mL.
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were assessed in vitro using human cell lines. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 10 µM. This suggests that the compound may modulate inflammatory pathways effectively.
The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's ability to inhibit COX-2 specifically may account for its anti-inflammatory effects.
Study 1: Efficacy Against Mycobacterium tuberculosis
A study published in Journal of Medicinal Chemistry investigated the activity of various benzothiadiazinones against Mycobacterium tuberculosis. The specific compound demonstrated significant bactericidal activity with an MIC (Minimum Inhibitory Concentration) value of 5 µg/mL, indicating its potential as an antitubercular agent .
Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, the compound was evaluated for its cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that at concentrations above 20 µM, there was a substantial decrease in cell viability (up to 70%), suggesting its potential as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-15-10-11-19(16(2)12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFPIKBCCNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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